

An In-depth Technical Guide to 2-Aminoflubendazole-13C6: Physical and Chemical Properties

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Compound of Interest

Compound Name: 2-Aminoflubendazole-13C6

Cat. No.: B15141974

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Aminoflubendazole-13C6**, a stable isotope-labeled metabolite of the anthelmintic drug flubendazole. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analysis, and other research applications where a labeled internal standard is essential.

Core Physical and Chemical Properties

2-Aminoflubendazole-13C6 serves as an internal standard for the quantification of 2-Aminoflubendazole, the hydrolyzed form of Flubendazole.[1] The incorporation of six carbon-13 atoms in the phenyl ring provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

Physical Properties

The following table summarizes the key physical properties of **2-Aminoflubendazole-13C6**. Data for the unlabeled analogue, 2-Aminoflubendazole, is also provided for comparison.



Property	2-Aminoflubendazole-13C6	2-Aminoflubendazole (Unlabeled)
Appearance	Pale Yellow Solid[1]	A solid[2]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Slightly soluble in DMSO and Methanol (with heating)[1]	Soluble in DMSO[2]
UV Maximum (λmax)	Data not available	250, 329 nm

Chemical Properties

The chemical identifiers and properties of **2-Aminoflubendazole-13C6** are detailed below, with comparative data for its unlabeled counterpart.

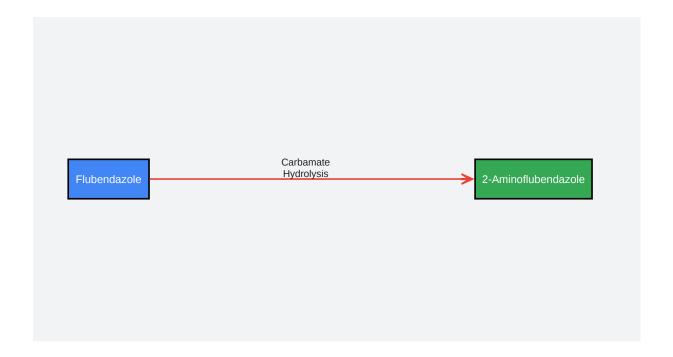


Property	2-Aminoflubendazole-13C6	2-Aminoflubendazole (Unlabeled)
Molecular Formula	C ₈ ¹³ C ₆ H ₁₀ FN ₃ O	C14H10FN3O
Molecular Weight	261.25 g/mol	255.25 g/mol
IUPAC Name	(2-amino-1H-benzo[d]imidazol- 6-yl)(4-fluorophenyl- 1,2,3,4,5,6- ¹³ C ₆)methanone	(2-amino-1H-benzimidazol-5- yl)(4-fluorophenyl)methanone
Synonyms	(2-Amino-1H-benzo[d]imidazol- 5-yl)(4-fluorophenyl- 1,2,3,4,5,6-13C6)methanone	Hydrolyzed Flubendazole
InChI Key	WINHLTQNRABBSW- UHFFFAOYSA-N	WINHLTQNRABBSW- UHFFFAOYSA-N
SMILES	O=C(C1=CC=C2N=C(N)NC2= C1)[13C]3=[13CH][13CH]= INVALID-LINK[13CH]= [13CH]3	C1=CC(=CC=C1C(=O)C2=CC 3=C(C=C2)N=C(N3)N)F
Purity	95% by HPLC; 98% atom ¹³ C	Not applicable
Storage	2-8°C Refrigerator	-20°C

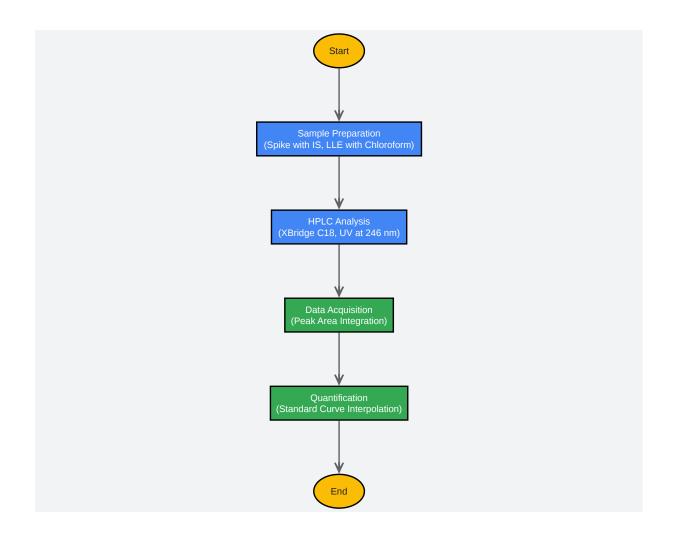
Metabolic Pathway of Flubendazole

2-Aminoflubendazole is a known metabolite of flubendazole, formed primarily through the hydrolysis of the carbamate group. This metabolic transformation is a key step in the biotransformation of the parent drug.









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References

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- 2. caymanchem.com [caymanchem.com]



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